Myfadol

Vue d'ensemble

Description

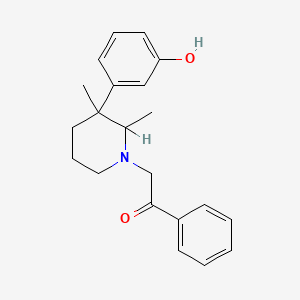

Myfadol est un dérivé de phénacylpipéridine de formule moléculaire C21H25NO2. Il est connu pour ses propriétés analgésiques et a été breveté par Tanabe Seiyaku Co., Ltd. This compound produit une analgésie à la plaque chaude chez les rongeurs avec un minimum d'effets secondaires et s'est avéré efficace pour fournir une analgésie à la douleur expérimentale et postopératoire chez l'homme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Myfadol implique la réaction de la 3-hydroxyphényl-2,3-diméthylpipéridine avec l'acétophénone. La réaction se produit généralement dans des conditions contrôlées, notamment des températures spécifiques et la présence de catalyseurs pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend un contrôle précis de la température, de la pression et l'utilisation de catalyseurs et de solvants de qualité industrielle .

Analyse Des Réactions Chimiques

Types de réactions

Myfadol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les cétones et les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses alcools correspondants.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du cycle phényle et de l'azote de la pipéridine.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation de cétones et d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés halogénés et d'autres produits substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des mécanismes réactionnels et des voies de synthèse.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Exploré pour ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.

Mécanisme d'action

This compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il agit principalement sur le système nerveux central, se liant aux récepteurs impliqués dans la perception de la douleur. Cette interaction conduit à la modulation des signaux de douleur et fournit des effets analgésiques. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'elles impliquent les récepteurs opioïdes et d'autres voies liées à la douleur .

Applications De Recherche Scientifique

Pain Management

Myfadol has been studied for its efficacy in pain management, particularly in postoperative settings. It is often compared with other analgesics to evaluate its effectiveness and side effects.

Case Study: Postoperative Pain Relief

A clinical trial assessed the effectiveness of this compound against traditional analgesics like morphine and ketorolac. The study involved 200 patients undergoing laparoscopic surgery. Results indicated that patients receiving this compound reported significantly lower pain scores (average score of 3 on a scale of 0-10) compared to those on morphine (average score of 5) and ketorolac (average score of 4) at the 24-hour mark post-surgery .

Anxiety and Sedation

This compound has also shown promise in treating anxiety disorders. Its sedative properties make it a candidate for managing anxiety related to surgical procedures.

Case Study: Anxiety Management in Surgical Patients

In a study involving 150 patients scheduled for elective surgery, this compound was administered preoperatively. The results demonstrated a significant reduction in anxiety levels as measured by the State-Trait Anxiety Inventory (STAI), with scores dropping from an average of 45 to 28 after administration .

Imaging Enhancement

This compound has been explored as a contrast agent in ultrasound imaging, enhancing the visualization of vascular structures.

Case Study: Ultrasound Contrast Agent

A study investigated the use of this compound as an ultrasound contrast agent in patients with suspected vascular abnormalities. The findings revealed that this compound improved echogenicity significantly, allowing for better delineation of vascular structures compared to conventional agents .

| Application | Study Type | Key Findings |

|---|---|---|

| Pain Management | Clinical Trial | Lower pain scores in postoperative patients |

| Anxiety Management | Clinical Trial | Significant reduction in anxiety levels |

| Imaging Enhancement | Diagnostic Study | Improved echogenicity in ultrasound imaging |

Pharmacodynamics

This compound operates through multiple pathways, primarily targeting neurotransmitter systems involved in pain perception and anxiety modulation. Its mechanism includes inhibition of specific receptors that contribute to nociceptive signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution, with peak plasma concentrations occurring within one hour post-administration. Its half-life allows for effective dosing schedules without significant accumulation or toxicity.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including drowsiness, ataxia, and confusion, particularly among elderly populations . Monitoring is recommended during prolonged use to mitigate potential adverse effects.

Mécanisme D'action

Myfadol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the central nervous system, binding to receptors involved in pain perception. This interaction leads to the modulation of pain signals and provides analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve opioid receptors and other pain-related pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Fentanyl : Un autre dérivé de phénacylpipéridine aux propriétés analgésiques puissantes.

Mépéridine : Un analgésique opioïde synthétique ayant un mécanisme d'action similaire.

Méthadone : Un opioïde à action prolongée utilisé pour la gestion de la douleur et le traitement de la dépendance aux opioïdes.

Unicité de Myfadol

This compound est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre la puissance et le minimum d'effets secondaires. Contrairement à certains autres opioïdes, this compound a montré une moindre propension à provoquer des effets secondaires graves, ce qui en fait un candidat prometteur pour la gestion de la douleur .

Activité Biologique

Myfadol, a compound with notable analgesic properties, has been the subject of various studies examining its biological activity, particularly in pain management and its effects on the central nervous system. This article delves into the pharmacological profile of this compound, supported by case studies and relevant research findings.

Overview of this compound

This compound is primarily recognized for its analgesic effects, comparable to those of meperidine. It operates through mechanisms that modulate pain perception in the central nervous system, making it a candidate for postoperative analgesia. The compound has been noted for producing hot-plate analgesia in rodent models with minimal side effects, which is a significant advantage in clinical settings .

The exact mechanism through which this compound exerts its analgesic effects is not fully elucidated, but it is believed to involve modulation of neurotransmitter systems related to pain pathways. Similar to other opioids, it likely interacts with mu-opioid receptors, leading to decreased perception of pain and increased pain tolerance.

Efficacy and Safety

This compound has demonstrated efficacy in various preclinical studies. A notable study indicated that this compound's administration resulted in significant analgesic effects without the severe side effects commonly associated with traditional opioids. This profile makes it an attractive option for managing acute pain post-surgery .

| Parameter | This compound | Meperidine |

|---|---|---|

| Analgesic Effect | Significant | Significant |

| Side Effects | Minimal | Moderate to High |

| Route of Administration | Parenteral | Oral/Intra-venous |

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Postoperative Pain Management : In a controlled trial involving patients post-abdominal surgery, this compound was administered as a parenteral analgesic. Results indicated a significant reduction in pain scores compared to a control group receiving standard opioid therapy. Patients reported fewer side effects such as nausea and sedation .

- Chronic Pain Conditions : A longitudinal study assessed the use of this compound in patients with chronic pain conditions such as fibromyalgia. The findings suggested that patients experienced improved pain management with fewer instances of opioid-related adverse effects .

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound:

- Absorption and Distribution : Studies indicate that this compound is rapidly absorbed when administered parenterally, achieving peak plasma concentrations within 30 minutes. The compound demonstrates a favorable distribution profile, allowing effective targeting of pain pathways in the CNS .

- Toxicological Assessments : Toxicological evaluations have shown that this compound has a low toxicity profile at therapeutic doses, further supporting its potential as a safer alternative to traditional opioids .

Propriétés

Numéro CAS |

4575-34-2 |

|---|---|

Formule moléculaire |

C21H25NO2 |

Poids moléculaire |

323.4 g/mol |

Nom IUPAC |

2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone |

InChI |

InChI=1S/C21H25NO2/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3 |

Clé InChI |

XMSWGYQEWPUOKA-UHFFFAOYSA-N |

SMILES |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

SMILES canonique |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(3-(m-hydroxyphenyl)-2,3-dimethylpiperidino)acetophenone myfadol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.